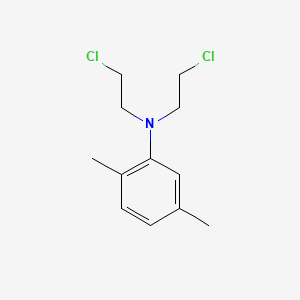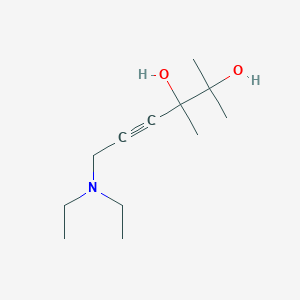
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: is an organic compound characterized by the presence of a hexyne backbone with hydroxyl groups at the second and third positions, and a diethylamino group at the sixth position. The compound also features two methyl groups at the second and third positions. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- typically involves multiple steps:
Alkyne Formation: The initial step involves the formation of the hexyne backbone. This can be achieved through the coupling of appropriate alkyl halides using a palladium-catalyzed Sonogashira coupling reaction.
Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the intermediate compound.
Methylation: The final step involves the methylation of the second and third positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group can enhance its ability to penetrate cell membranes, while the hydroxyl groups may facilitate interactions with biological macromolecules.
Chemical Reactivity: The alkyne and hydroxyl groups provide reactive sites for chemical transformations, enabling the compound to participate in various synthetic reactions.
相似化合物的比较
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: can be compared with other similar compounds:
4-Hexyne-2,3-diol: Lacks the diethylamino and methyl groups, resulting in different chemical and physical properties.
6-(Diethylamino)-2,3-dimethyl-4-hexanol: Similar structure but with a saturated backbone, leading to different reactivity.
2,3-Dimethyl-4-hexyne-2,3-diol: Lacks the diethylamino group, affecting its biological activity and solubility.
The uniqueness of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
属性
CAS 编号 |
38372-64-4 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC 名称 |
6-(diethylamino)-2,3-dimethylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C12H23NO2/c1-6-13(7-2)10-8-9-12(5,15)11(3,4)14/h14-15H,6-7,10H2,1-5H3 |
InChI 键 |
XFGQLYPOBBAJQH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC#CC(C)(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
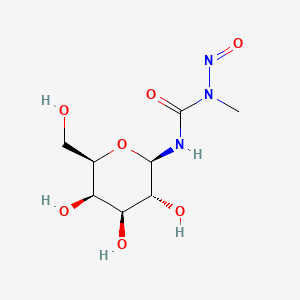
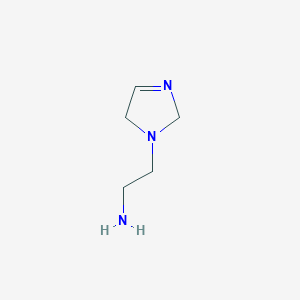
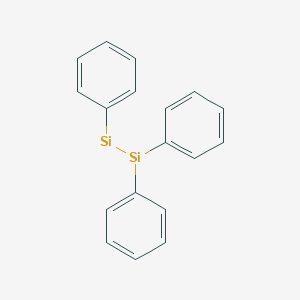
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
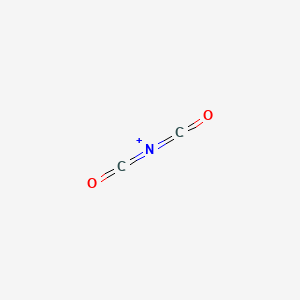
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
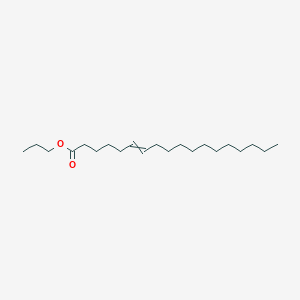
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
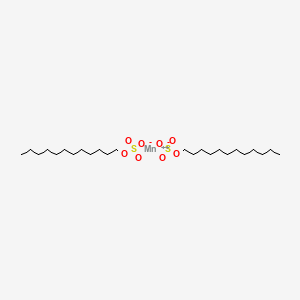
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
